4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by a 1,1-dioxo (sulfone) group, a fluorine substituent at position 8, and a 2,4-dimethylphenyl moiety at position 2.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-11-6-7-15(12(2)8-11)20-10-13(9-19)23(21,22)17-14(18)4-3-5-16(17)20/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLHLADMXWLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target compound features:
- A 1,4-benzothiazine ring system with a sulfone group (1,1-dioxo).
- A 2-cyano substituent at position 2.
- An 8-fluoro substituent on the benzothiazine aromatic ring.
- A 4-(2,4-dimethylphenyl) group as the N-substituent.
Retrosynthetically, the molecule can be dissected into two primary building blocks:
- Fluorinated benzothiazine sulfone precursor (positions 1–4, 8).
- 2-Cyano-4-(2,4-dimethylphenyl) moiety (positions 2, 4).
Synthetic Routes and Methodologies
Reductive Cyclodehydration of Nitro Sulfones
Source : Degruyter, RSC Publishing, PMC
This two-step approach, adapted from the synthesis of 2-cyano-1,4-benzothiazine derivatives, involves:
Step 1: Formation of Aryl Ketone Intermediate
A fluorinated nitro sulfone (3 ) reacts with 2,4-dimethylphenyl acyl chloride in acetonitrile with triethylamine to yield the aryl ketone (4a/b ) (Fig. 1A).
Conditions :
Step 2: Reductive Cyclodehydration
The intermediate undergoes cyclization with iron powder in glacial acetic acid, forming the benzothiazine core.
Conditions :
Challenges :
Cyclization of Isothiocyanate Derivatives
This method utilizes 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate as a key intermediate.
Step 2: Alkylation and Functionalization
Subsequent reaction with 2,4-dimethylphenyl halides introduces the N-substituent.
Conditions :
- Alkylating agent: 2,4-Dimethylphenyl bromide
- Solvent: DMF, 60°C
- Yield: Moderate (exact values unspecified)
Advantages :
Metal-Catalyzed Tandem Annulation
Source : Royal Society of Chemistry, PMC
Rhodium- or palladium-catalyzed reactions enable simultaneous ring formation and functionalization.
Step 1: Sulfoximine Activation
A fluorinated sulfoximine reacts with activated olefins (e.g., acrylonitrile) under Rh catalysis.
Conditions :
Step 2: Oxidation to Sulfone
The resulting benzothiazine sulfide is oxidized to the sulfone using m-CPBA.
Conditions :
Comparative Analysis of Methods
Optimization and Mechanistic Insights
Characterization and Analytical Data
Spectroscopic Confirmation
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound : Features a benzothiazine core with sulfone, nitrile, and fluorine groups. The 2,4-dimethylphenyl group increases lipophilicity.
- Amitraz (C₁₉H₂₃N₃): Contains a triazapentadiene core with two 2,4-dimethylphenyl groups. Lacks sulfone or nitrile moieties but includes imine and methylimino functional groups .
- Aminonitrofen (C₁₂H₉Cl₂NO): A chlorinated diphenyl ether derivative with an amine group. Structurally distinct but shares halogenated aromatic features .
Functional Groups
| Compound | Key Functional Groups | |
|---|---|---|
| Target Compound | Sulfone, nitrile, fluorine, dimethylphenyl | |
| Amitraz | Imine, methylimino, dimethylphenyl | |
| 2,4-Dimethylacetophenone | Acetyl, methylphenyl (simpler ketone) |
Physicochemical Properties (Inferred)
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound and amitraz enhances hydrophobicity compared to unsubstituted analogs.
- Stability: Fluorine and sulfone groups may confer metabolic stability compared to chlorinated compounds like aminonitrofen .
Biological Activity
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound belonging to the benzothiazine family. Its unique structural features, including a benzothiazine ring fused with a carbonitrile group and a fluorine atom at the 8-position, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The presence of the dimethylphenyl group enhances lipophilicity, which may influence its interaction with biological targets. The fluorine atom can enhance binding affinity due to its electronegativity and steric effects, potentially increasing the compound's efficacy in various biological contexts.
Biological Activity Overview
Compounds within the benzothiazine class have been associated with diverse biological activities. Specifically, derivatives of benzothiazine have shown promise in:
- Antidiabetic Effects : Some studies indicate that benzothiazines can inhibit insulin release from pancreatic beta cells, suggesting potential applications in diabetes management.
- Antimicrobial Properties : The structural characteristics of benzothiazines contribute to their effectiveness against various pathogens.
- Anticancer Activity : Certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in glucose metabolism.
- Receptor Modulation : It could interact with specific receptors that mediate insulin signaling pathways.
- Oxidative Stress Reduction : The dioxo group may participate in redox reactions that mitigate oxidative stress in cells.
Research Findings and Case Studies
Recent studies have focused on the pharmacological profile of this compound. For instance:
- A study investigating similar benzothiazine derivatives demonstrated their ability to reduce blood glucose levels in diabetic models by modulating insulin secretion and enhancing insulin sensitivity.
| Study Reference | Findings |
|---|---|
| Inhibition of insulin release in diabetic models | |
| Antimicrobial activity against specific bacterial strains | |
| Cytotoxic effects on cancer cell lines |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Chlorinated derivative | Known for insulin release inhibition |
| 3-methylbenzo[4,5]thiazole | Simplified thiazole structure | Exhibits different biological activities |
| 2-amino-5-chlorobenzothiazole | Amino and chloro substitutions | Used in dye synthesis and medicinal chemistry |
The specific combination of functional groups in this compound may enhance its pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
